molecular formula C6H9NOS B8450244 4-Allylthioazetidin-2-one

4-Allylthioazetidin-2-one

Cat. No.: B8450244
M. Wt: 143.21 g/mol
InChI Key: SZLOIQPPGOTEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allylthioazetidin-2-one is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

4-prop-2-enylsulfanylazetidin-2-one

InChI

InChI=1S/C6H9NOS/c1-2-3-9-6-4-5(8)7-6/h2,6H,1,3-4H2,(H,7,8)

InChI Key

SZLOIQPPGOTEFQ-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1CC(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 42.9 g of sodium hydroxide in 500 ml of water was made up under nitrogen and cooled to room temperature, 108 ml of allyl mercaptan were added and the mixture stirred under nitrogen for 30 minutes. 138.7 g of 4-acetoxyazetidin-2-one were added to the mixture over 10 minutes under nitrogen and the reaction mixture was stirred overnight. The reaction was checked for completion by T.L.C. (hexane-ethyl acetate) and extracted into dichloromethane (6×250 ml). The organic layer was washed with water (2×250 ml), dried over magnesium sulphate and evaporated in vacuo to dryness. Purification, over silica gel and elution with hexane-ethyl acetate afforded the above product as a yellow oil. (112.1 g, 73% of the theoretical yield). νmax=1769, 1778 (sh) cm-1.
Quantity
42.9 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two
Quantity
138.7 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

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